Spectroscopic and Structural Elucidation of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid: A Technical Guide
Spectroscopic and Structural Elucidation of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic properties of the novel compound, "2-((Furan-2-ylmethyl)sulfinyl)acetic acid." Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups: a furan ring, a sulfoxide, and a carboxylic acid. This guide also includes generalized, yet detailed, experimental protocols for obtaining such data, intended to serve as a comprehensive resource for researchers synthesizing and characterizing this compound.
Chemical Structure and Properties
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IUPAC Name: 2-((Furan-2-ylmethyl)sulfinyl)acetic acid
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Molecular Formula: C₇H₈O₄S
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Molecular Weight: 188.20 g/mol
Structure:
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-((Furan-2-ylmethyl)sulfinyl)acetic acid. These predictions are derived from established spectroscopic principles and data from analogous chemical structures.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~7.4 | Doublet | 1H | Furan H5 |
| ~6.4 | Doublet of doublets | 1H | Furan H4 |
| ~6.3 | Doublet | 1H | Furan H3 |
| ~4.2 | Doublet | 1H | -S(O)-CH₂- (diastereotopic) |
| ~4.0 | Doublet | 1H | -S(O)-CH₂- (diastereotopic) |
| ~3.8 | Doublet | 1H | Furan-CH₂- (diastereotopic) |
| ~3.6 | Doublet | 1H | Furan-CH₂- (diastereotopic) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 165-185 | -COOH |
| ~150 | Furan C2 |
| ~143 | Furan C5 |
| ~111 | Furan C4 |
| ~108 | Furan C3 |
| ~55 | -S(O)-CH₂- |
| ~50 | Furan-CH₂- |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[3][4][5] |
| 1760-1690 | Strong | C=O stretch (Carboxylic acid)[3][4][5] |
| 1320-1210 | Medium | C-O stretch[4] |
| ~1040 | Strong | S=O stretch (Sulfoxide) |
| 1440-1395 | Medium | O-H bend[4] |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 188.01 | [M]⁺ (Molecular Ion) |
| 171.01 | [M-OH]⁺ |
| 143.02 | [M-COOH]⁺ |
| 81.03 | [C₅H₅O]⁺ (Furfuryl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 2-((Furan-2-ylmethyl)sulfinyl)acetic acid.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as the acidic proton of the carboxylic acid may exchange with residual water, leading to peak broadening or disappearance.[3][5] DMSO-d₆ is often preferred for carboxylic acids as it slows down the exchange rate.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
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The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: 512-1024 scans, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.
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The chemical shifts should be referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
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Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and integration of the proton signals.
3.2 Infrared (IR) Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation:
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Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
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Acquisition:
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Perform a background scan of the empty sample holder (or clean ATR crystal) before scanning the sample.
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Co-add 16-32 scans to improve the signal-to-noise ratio.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The broad O-H stretch of the carboxylic acid is a key diagnostic feature.[4][6]
3.3 Mass Spectrometry (MS)
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
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Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound due to the presence of the acidic proton, allowing for analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Acquisition:
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Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
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Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
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Data Analysis: Determine the m/z of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry will allow for the determination of the elemental composition of the parent ion and its fragments.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
